molecular formula C12H21ClN2O2 B2804261 2-Chloro-1-[4-(3-ethyloxetan-3-yl)piperazin-1-yl]propan-1-one CAS No. 2411217-47-3

2-Chloro-1-[4-(3-ethyloxetan-3-yl)piperazin-1-yl]propan-1-one

Cat. No.: B2804261
CAS No.: 2411217-47-3
M. Wt: 260.76
InChI Key: NKUHKDSDBZGNGC-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(3-ethyloxetan-3-yl)piperazin-1-yl]propan-1-one is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chloro group, an oxetane ring, and a piperazine moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-(3-ethyloxetan-3-yl)piperazin-1-yl]propan-1-one typically involves multiple steps, starting with the formation of the oxetane ring One common approach is to react ethylene oxide with an appropriate alcohol under acidic conditions to form the oxetane ring

Industrial Production Methods

In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The chloro group can be oxidized to form a chloroformate or other derivatives.

  • Reduction: : The compound can be reduced to remove the chloro group, resulting in different functional groups.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Chloroformates, chloroacetates, and other oxidized derivatives.

  • Reduction: : Alcohols, amines, and other reduced derivatives.

  • Substitution: : Piperazine derivatives with various substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for creating new chemical entities.

Biology

In biological research, 2-Chloro-1-[4-(3-ethyloxetan-3-yl)piperazin-1-yl]propan-1-one can be used to study molecular interactions and pathways. It may also serve as a probe to investigate biological processes.

Medicine

In medicine, this compound has potential applications in drug discovery and development. It can be used to create new pharmaceuticals with therapeutic properties, such as anti-inflammatory, analgesic, or antiviral agents.

Industry

In industry, this compound can be utilized in the production of specialty chemicals, coatings, and materials. Its unique properties make it suitable for various applications, including adhesives, sealants, and polymer additives.

Mechanism of Action

The mechanism by which 2-Chloro-1-[4-(3-ethyloxetan-3-yl)piperazin-1-yl]propan-1-one exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(piperazin-1-yl)propan-1-one: : Similar structure but lacks the ethyloxetane group.

  • 3-Ethyloxetan-3-yl)piperazine: : Similar piperazine derivative without the chloro group.

  • 2-Chloro-1-(4-methylpiperazin-1-yl)propan-1-one: : Similar chloro and piperazine groups but different alkyl group.

Uniqueness

2-Chloro-1-[4-(3-ethyloxetan-3-yl)piperazin-1-yl]propan-1-one is unique due to the presence of both the chloro group and the ethyloxetane ring, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-chloro-1-[4-(3-ethyloxetan-3-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O2/c1-3-12(8-17-9-12)15-6-4-14(5-7-15)11(16)10(2)13/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUHKDSDBZGNGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)N2CCN(CC2)C(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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